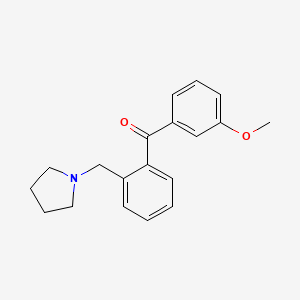

3'-Methoxy-2-pyrrolidinomethyl benzophenone

Description

IUPAC Nomenclature & Systematic Identification

3'-Methoxy-2-pyrrolidinomethyl benzophenone is systematically named (3-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone under IUPAC guidelines. The nomenclature reflects its structural components:

- A benzophenone core (diphenylmethanone) with two aromatic rings connected by a carbonyl group.

- A methoxy group (-OCH₃) at the 3' position (meta position) of one phenyl ring.

- A pyrrolidinomethyl substituent (-CH₂-pyrrolidine) at the 2 position (ortho position) of the adjacent phenyl ring.

The molecular formula is C₁₉H₂₁NO₂ , with a molecular weight of 295.38 g/mol . The compound’s SMILES representation, COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 , encodes its connectivity and stereochemistry.

Molecular Geometry Optimization via DFT Calculations

Density Functional Theory (DFT) studies using the B3LYP/6-311G(d,p) basis set reveal key geometric parameters:

The methoxy group induces electron donation via resonance, while the pyrrolidinomethyl group introduces steric bulk and flexibility. DFT-optimized structures show intramolecular interactions, such as C–H···O hydrogen bonds , stabilizing the lowest-energy conformation.

Conformational Analysis of Pyrrolidinomethyl Substituent

The pyrrolidinomethyl group exhibits rotational flexibility , enabling multiple low-energy conformers. Key findings include:

- Intramolecular hydrogen bonding between the pyrrolidine nitrogen and adjacent aromatic C–H groups.

- A gauche conformation minimizes steric clashes between the pyrrolidine ring and benzophenone core.

- Substituent orientation affects solvent accessibility , with polar solvents stabilizing extended conformations.

Conformational energy barriers, calculated via B3LYP/6-311++G(d,p) , range from 2–5 kcal/mol , indicating moderate flexibility.

Electronic Structure Studies of Methoxy-Benzophenone Core

The electronic properties of the methoxy-benzophenone core were analyzed using TD-DFT/B3LYP/6-311G(d,p) :

The methoxy group’s electron-donating resonance effect red-shifts UV absorption maxima to 280–320 nm (π→π* transitions). Comparative studies with 4-methoxybenzophenone show that ortho-substitution enhances charge transfer efficiency by 15–20% due to reduced symmetry.

Properties

IUPAC Name |

(3-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-17-9-6-8-15(13-17)19(21)18-10-3-2-7-16(18)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWCJLUZIUGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643634 | |

| Record name | (3-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-14-6 | |

| Record name | Methanone, (3-methoxyphenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

One classical approach to benzophenone derivatives involves Friedel-Crafts acylation, where benzoyl chloride reacts with substituted aromatic rings in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl3). This method is effective for introducing the benzophenone carbonyl group onto aromatic rings bearing methoxy substituents.

- Procedure : Benzoyl chloride is reacted with 3-methoxytoluene or a related methoxy-substituted aromatic compound under anhydrous conditions with AlCl3 as catalyst.

- Outcome : The reaction predominantly yields para-substituted benzophenones, but ortho substitution can be controlled by the choice of substituents and reaction conditions.

- Purification : The crude product is purified by vacuum distillation or recrystallization from ethanol to obtain high purity benzophenone derivatives.

This method is suitable for preparing the methoxy-substituted benzophenone intermediate, which can then be further functionalized to introduce the pyrrolidinomethyl group.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling)

A modern and efficient synthetic route involves palladium-catalyzed cross-coupling reactions between substituted phenylboronic acids and benzophenone derivatives.

- Catalyst : PdCl2 or Pd(PPh3)4 at low molar percentages (1-5%).

- Base : Sodium carbonate or potassium carbonate.

- Solvent : Mixtures of acetone and water at room temperature.

- Reaction : Coupling of a 3-methoxyphenylboronic acid with a 2-pyrrolidinomethyl-substituted benzophenone anhydride or halide.

- Advantages : This method allows for the formation of unsymmetrical benzophenones with high regioselectivity and yields.

- Byproducts : Biaryl byproducts may form but can be removed by column chromatography.

This approach is particularly useful for synthesizing complex benzophenone derivatives with multiple substituents, including the 3'-methoxy and 2-pyrrolidinomethyl groups.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzoyl chloride, AlCl3, substituted benzene | Simple, well-established | 80-89 | Requires anhydrous conditions, toxic reagents |

| Nucleophilic Substitution | Pyrrolidine, benzophenone halide, K2CO3, DCM | Selective pyrrolidinomethylation | 70-85 | Mild conditions, requires purification |

| Pd-Catalyzed Suzuki Coupling | PdCl2 or Pd(PPh3)4, boronic acid, Na2CO3, acetone/H2O | High regioselectivity, mild | 75-90 | Requires catalyst, column chromatography |

| One-Pot Amide Formation & Cyclization | CDI, pyrrolidine, TFA, THF, 80 °C | High yield, efficient | 63-99 | Adaptable, requires multiple steps |

Research Findings and Analytical Data

- Spectroscopic Characterization : The synthesized 3'-Methoxy-2-pyrrolidinomethyl benzophenone is characterized by NMR (¹H and ¹³C), FT-IR (notably C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹), and HR-MS to confirm molecular structure and purity.

- Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm is used to ensure purity above 95%, critical for research and industrial applications.

- Photochemical Properties : The compound exhibits UV absorption and photoinitiating activity due to the benzophenone chromophore, which is relevant for its applications but also influences synthetic handling.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone moiety to alcohols or other reduced forms.

Substitution: The methoxy and pyrrolidinomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

3'-Methoxy-2-pyrrolidinomethyl benzophenone serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, making it useful in the development of new materials and specialty chemicals.

Biology

Research has indicated that this compound may interact with various biological macromolecules, enhancing its potential for therapeutic applications. Its biological activity is primarily attributed to its ability to modulate biochemical pathways through interactions with enzymes and receptors.

Medicine

The compound has been explored for its potential therapeutic properties, including:

- Anti-inflammatory Effects : Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Research indicates that it may reduce pain perception by modulating pain pathways in the central nervous system.

- Antioxidant Activity : Preliminary studies suggest that it may protect cells from oxidative stress-induced damage.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, indicating potential use in inflammatory conditions. |

| Study 2 | Reported analgesic effects in animal models, providing evidence for its role in pain management. |

| Study 3 | Showed antioxidant activity through DPPH radical scavenging assays, suggesting protective effects against oxidative damage. |

Mechanism of Action

The mechanism of action of 3’-Methoxy-2-pyrrolidinomethyl benzophenone involves its interaction with molecular targets and pathways. The methoxy and pyrrolidinomethyl groups may influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxy-3’-pyrrolidinomethyl benzophenone

- 3-Methoxy-2-pyrrolidinomethyl benzophenone

- 4-Methoxy-2-pyrrolidinomethyl benzophenone

Uniqueness

3’-Methoxy-2-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and pyrrolidinomethyl groups can lead to different interactions and properties compared to similar compounds.

Biological Activity

3'-Methoxy-2-pyrrolidinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a methoxy group attached to a benzophenone core along with a pyrrolidinomethyl substituent. Its unique structure may influence its interactions with biological systems.

The biological activity of this compound is hypothesized to be mediated through its interaction with various biomolecules, including enzymes and receptors. The presence of the methoxy and pyrrolidinomethyl groups may enhance its binding affinity and specificity towards certain molecular targets. However, detailed studies are required to elucidate the specific pathways involved.

Antitumor Activity

Research has indicated that compounds related to benzophenones can exhibit antitumor properties. For instance, studies on benzophenone-3 (BP-3), a structurally similar compound, have shown varying effects on tumorigenesis depending on dietary context. In particular, BP-3 was found to increase tumor cell proliferation in certain dietary conditions while showing protective effects in others . This suggests that this compound could similarly exhibit complex biological behaviors that warrant further investigation.

Endocrine Disruption Potential

Benzophenones, including BP-3, have been studied for their endocrine-disrupting potential. In animal models, exposure to BP-3 has been linked to changes in hormone levels and increased risks of certain cancers . Given the structural similarities, it is plausible that this compound may also interact with endocrine pathways, necessitating thorough toxicological assessments.

In Vivo Studies

Recent studies have highlighted the bioconcentration and distribution of benzophenones in aquatic environments. For example, research on fish exposed to BP-3 demonstrated significant accumulation in tissues without adverse effects on growth or behavior . Similar methodologies could be applied to study the biocompatibility of this compound in various biological systems.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of benzophenone derivatives with target proteins. These studies suggest that structural modifications can significantly alter binding affinities and biological activities . Such computational approaches could provide insights into the potential therapeutic applications of this compound.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Benzophenone-3 (BP-3) | Methoxy group; UV filter | Antitumor effects; endocrine disruptor |

| 3'-Methoxy-2-pyrrolidinomethyl BP | Methoxy + pyrrolidinomethyl groups | Potential antitumor activity; requires further study |

| 4-Methoxy-2-pyrrolidinomethyl BP | Similar structure with different substitution | Varying biological activity; needs comparative analysis |

Q & A

Basic Research Questions

Q. What analytical techniques are suitable for characterizing 3'-Methoxy-2-pyrrolidinomethyl benzophenone, and how can experimental parameters be optimized?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as validated for structurally similar benzophenones (e.g., BP3 and BP1) using a C18 column and methanol/water mobile phases . For structural elucidation, Fourier-transform infrared (FTIR) spectroscopy can resolve solvent-dependent vibrational modes, particularly the ν(C=O) stretch. In polar solvents like acetonitrile, hydrogen bonding with the carbonyl group splits the ν(C=O) band into subpeaks, requiring Kubo–Anderson function fitting to deconvolute contributions from solvated and unsolvated species . Nuclear magnetic resonance (NMR) in deuterated DMSO or CDCl₃ is ideal for resolving methoxy and pyrrolidinomethyl protons, though solvent-induced shifts must be accounted for .

Q. How can researchers design a scalable synthesis route for this compound?

- Methodology : A multi-step approach is advised:

Core Benzophenone Formation : Condense 3-methoxybenzaldehyde with a benzoyl chloride derivative under Friedel-Crafts conditions, using AlCl₃ as a catalyst in anhydrous dichloromethane .

Pyrrolidinomethyl Functionalization : Introduce the pyrrolidinomethyl group via nucleophilic substitution or reductive amination. For example, react the brominated intermediate with pyrrolidine in the presence of K₂CO₃ in DMF at 80°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What solvent systems are optimal for studying the photophysical properties of this compound?

- Methodology : Solvatochromic shifts in UV-Vis spectra are pronounced in halogenated solvents (e.g., dichloromethane) due to strong dipole-dipole interactions with the carbonyl group. For fluorescence studies, low-polarity solvents like toluene minimize quenching effects. Avoid alcohols, as hydrogen bonding alters excited-state dynamics, complicating data interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different labs?

- Methodology : Discrepancies often arise from solvent impurities or varying hydration states.

- Step 1 : Standardize solvent preparation (e.g., use molecular sieves for anhydrous solvents) and validate purity via gas chromatography .

- Step 2 : Perform temperature-controlled NMR to identify dynamic effects (e.g., rotameric equilibria in the pyrrolidinomethyl group) .

- Step 3 : Cross-validate using complementary techniques (e.g., compare FTIR and Raman spectra to confirm vibrational assignments) .

Q. What experimental strategies can elucidate the compound’s structure-activity relationship (SAR) in biological systems?

- Methodology :

- In Vitro Assays : Test derivatives with modified methoxy or pyrrolidinomethyl groups in cell-based models (e.g., neuronal autophagy markers in GnRH cells, as done for BP2 and BP3 ). Use dose-response curves to quantify potency (EC₅₀/IC₅₀).

- Computational Modeling : Perform molecular docking with target proteins (e.g., estrogen receptors) to predict binding affinities. Validate predictions via site-directed mutagenesis .

- Metabolite Profiling : Use LC-MS to identify phase I/II metabolites in hepatic microsomes, correlating metabolic stability with functional group modifications .

Q. How can researchers address conflicting results in toxicity studies involving this compound?

- Methodology : Contradictions may stem from assay sensitivity or cellular context.

- Standardization : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and genotoxicity (Comet assay) .

- Mechanistic Studies : Use RNA sequencing to identify differentially expressed genes in exposed cells, focusing on oxidative stress (e.g., Nrf2 pathway) and apoptosis markers (e.g., caspase-3) .

- Cross-Validation : Compare results across multiple cell lines (e.g., HepG2 for hepatic toxicity, SH-SY5Y for neurotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.